molecular formula C17H25N3O4S B1669079 Cipropride CAS No. 68475-40-1

Cipropride

Cat. No. B1669079
CAS RN: 68475-40-1
M. Wt: 367.5 g/mol
InChI Key: BTYDXWCTJDAEHA-UHFFFAOYSA-N
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Description

Cipropride is the S enantiomer of cipropride . It is known to be an antiemetic agent . The molecular weight of Cipropride is 367.46 and its formula is C17H25N3O4S .


Molecular Structure Analysis

The molecular structure of Cipropride consists of 17 Carbon atoms, 25 Hydrogen atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . For a detailed structural analysis, tools like X-ray diffraction or electron diffraction can be used .

Scientific Research Applications

Antiemetic Effects in Chemotherapy

Cipropride has been studied for its antiemetic properties, particularly in the context of chemotherapy. In a study by Serrou et al. (1981), cipropride was administered to patients undergoing treatment with Dacarbazine and Cis-platinium, two cytostatic agents known for inducing nausea and vomiting. The results showed that cipropride had a significant effect in preventing these side effects, with 18% and 71.4% of cases assessed as excellent and good, respectively.

Antibacterial Activity

Cipropride, due to its relation to ciprofloxacin, a fluoroquinolone antibiotic, has implications in antibacterial therapy. A review by Campoli-Richards et al. (1988) discusses the broad spectrum antibacterial activity of ciprofloxacin, to which cipropride is structurally related. It inhibits bacterial DNA gyrase and is effective against a wide range of infections, including respiratory, urinary, and gastrointestinal infections.

Pharmacotherapy and Analytical Evaluation

Sharma et al. (2010) provide a comprehensive review of cipropride and its developments in synthetic, analytical, and medicinal aspects. They detail its pharmacotherapeutic efficacy, particularly in treating various infections resistant to other antibiotics. This review highlights cipropride's significant role in current anti-infective therapy and its analytical determination in biological fluids Sharma et al. (2010).

Degradation and Environmental Impact

A study by Wetzstein et al. (1999) explores the degradation of cipropride by basidiomycetes, a type of fungi. This study is crucial in understanding the environmental impact ofpharmaceuticals like cipropride. They found that these fungi could degrade cipropride, reducing its antibacterial activity in the environment. This degradation process involves the transformation of cipropride into various metabolites, providing insights into environmental bioremediation strategies.

Use in Ophthalmic Solutions

Research by Hyndiuk et al. (1996) examined the use of cipropride in ophthalmic solutions for treating bacterial corneal ulcers. They compared the efficacy and safety of cipropride solution with a standard therapy regimen. The study concluded that cipropride ophthalmic solution was clinically equivalent to the standard therapy and produced significantly less discomfort.

Phototoxicity and Safety

Agrawal et al. (2007) investigated the photosensitizing potential of cipropride, especially concerning its exposure to UV radiation. This study is critical for understanding the safety profile of cipropride in environments with high UV exposure. They found that cipropride can generate reactive oxygen species under UV exposure, leading to potential phototoxic effects Agrawal et al. (2007).

properties

IUPAC Name

N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYDXWCTJDAEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988119
Record name N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipropride

CAS RN

68475-40-1
Record name Cipropride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPROPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2VUO6DCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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